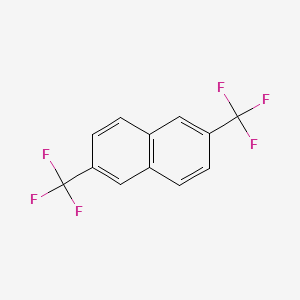

2,6-Bis(trifluoromethyl)naphthalene

Description

Properties

IUPAC Name |

2,6-bis(trifluoromethyl)naphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F6/c13-11(14,15)9-3-1-7-5-10(12(16,17)18)4-2-8(7)6-9/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRFZRDCUMZCBDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C(F)(F)F)C=C1C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,6 Bis Trifluoromethyl Naphthalene and Its Derivatives

Regioselective Synthesis Strategies for Bis(trifluoromethyl)naphthalenes

Achieving the desired 2,6-substitution pattern on a naphthalene (B1677914) ring is a significant chemical challenge. Traditional electrophilic substitution on unsubstituted naphthalene preferentially occurs at the 1-position (α-position) rather than the 2-position (β-position). wsimg.comucalgary.ca This preference is due to the greater thermodynamic stability of the carbocation intermediate formed during α-attack, which can be represented by more resonance structures that preserve the aromaticity of the adjacent ring. wsimg.comucalgary.ca Therefore, specialized methods are necessary to direct substituents to the 2- and 6-positions.

Nucleophilic trifluoromethylation methods are powerful tools for introducing the CF₃ group. A common strategy involves the reaction of an iodo-substituted naphthalene with a trifluoromethyl source. A notable synthesis of several bis(trifluoromethyl)naphthalene isomers, including the 2,6-derivative, utilizes the reaction of a corresponding diiodonaphthalene with trifluoromethyl iodide (CF₃I) and copper powder. jst.go.jp This method provides a direct conversion of diiodonaphthalenes to their bis(trifluoromethyl) counterparts. jst.go.jp

Another approach to nucleophilic trifluoromethylation involves the use of Ruppert's reagent, trimethyl(trifluoromethyl)silane (Me₃SiCF₃), often activated by a fluoride (B91410) source like cesium fluoride (CsF). rsc.org For instance, an aryldiphenoxyphosphine (ArP(OPh)₂) derived from a substituted naphthalene can be transformed into an aryl-bis(trifluoromethyl)phosphine (ArP(CF₃)₂) using this reagent system. rsc.org The choice of solvent is critical for the success of these reactions. rsc.org

A multi-step sequence, designated as Route A, has been successfully employed for the synthesis of 2,6-bis(trifluoromethyl)naphthalene. This pathway begins with an iodonitronaphthalene which is first converted to a (trifluoromethyl)nitronaphthalene. Subsequent reduction of the nitro group to an amine, followed by another iodination and a final trifluoromethylation step, yields the target molecule. jst.go.jp

Route A for Synthesis of this compound

Step 1: Iodonitronaphthalene → (Trifluoromethyl)nitronaphthalene

Step 2: (Trifluoromethyl)nitronaphthalene → (Trifluoromethyl)aminonaphthalene

Step 3: (Trifluoromethyl)aminonaphthalene → (Trifluoromethyl)iodonaphthalene

Step 4: (Trifluoromethyl)iodonaphthalene → Bis(trifluoromethyl)naphthalene

A more direct pathway, Route B, involves the direct trifluoromethylation of diiodonaphthalenes. jst.go.jp

Route B for Synthesis of Bis(trifluoromethyl)naphthalenes

Step 1: Diiodonaphthalene → Bis(trifluoromethyl)naphthalene

The substitution of iodine with a trifluoromethyl group in these routes is typically achieved by reacting the iodo compound with trifluoromethyl iodide and copper powder in pyridine (B92270), with generally good yields. jst.go.jp

While direct electrophilic trifluoromethylation of naphthalene is challenging, electrophilic substitution reactions are fundamental to creating functionalized naphthalenes that can later be converted to the desired products. The regioselectivity of electrophilic aromatic substitution on naphthalene is highly dependent on the reaction conditions and the substituents already present on the ring. researchgate.networdpress.com

For example, the sulphonation of naphthalene can yield either 1-naphthalenesulphonic acid or 2-naphthalenesulphonic acid depending on the temperature. The α-product is formed at 80°C, while the more thermodynamically stable β-product is favored at 160°C. wordpress.com This control over regioselectivity is crucial for synthesizing β-substituted precursors. Similarly, Friedel-Crafts acylation in solvents like nitrobenzene (B124822) can lead to β-substitution due to the formation of a bulky complex between the reagent and the catalyst, which favors attack at the less sterically hindered β-position. wordpress.com

Developing novel methods for creating fluorinated naphthalenes is an active area of research. One innovative transition-metal-free protocol converts 2-allyl-3-(trifluoromethyl)phenols into substituted 5-fluoronaphthalen-1-ols. nih.gov This reaction proceeds through the selective activation of C-F bonds and a 6π electrocyclization, demonstrating a modern approach to constructing complex fluorinated naphthalene systems from simpler, commercially available phenols. nih.gov

| Reaction | Conditions | Major Product | Reference |

|---|---|---|---|

| Nitration | HNO₃ / Acetic Acid | 1-Nitronaphthalene (α-substitution) | wsimg.com |

| Sulphonation | H₂SO₄, 80°C | 1-Naphthalenesulphonic acid (Kinetic Product) | wordpress.com |

| Sulphonation | H₂SO₄, 160°C | 2-Naphthalenesulphonic acid (Thermodynamic Product) | wordpress.com |

| Friedel-Crafts Acylation | Acyl Chloride / AlCl₃ in Nitrobenzene | β-substituted product | wordpress.com |

Transition-metal catalysis offers a versatile and efficient pathway for forming carbon-trifluoromethyl (C-CF₃) bonds. Cross-coupling reactions, in particular, are instrumental in the synthesis of trifluoromethylated aromatic compounds. smolecule.com These reactions typically involve a transition metal catalyst, such as palladium or copper, that facilitates the coupling of an aryl halide or triflate with a trifluoromethylating agent.

While direct trifluoromethylation of 2,6-dihalonaphthalenes using these methods is a primary strategy, the principles are also used to build the naphthalene skeleton itself. For instance, the Suzuki coupling reaction, which uses a palladium catalyst, is employed to synthesize 2,6-disubstituted naphthalenes like 2,6-di((E)-styryl)naphthalene (DSN) and 2,6-di(1H-inden-2-yl)naphthalene (DIN) from 2,6-dibromonaphthalene (B1584627). nih.gov Similarly, the Sonogashira coupling, catalyzed by palladium and copper, can be used to prepare compounds like 2,6-di(phenylethynyl)naphthalene (DPEN) from the same precursor. nih.gov These reactions showcase the power of transition-metal catalysis in functionalizing the 2- and 6-positions of the naphthalene core.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The successful synthesis of this compound is highly dependent on the careful optimization of various reaction parameters. The choice of solvent and catalyst system plays a pivotal role in determining the reaction's efficiency, regioselectivity, and kinetics.

The use of pyridine is significant for several reasons. Firstly, its polar aprotic nature facilitates the dissolution of the organometallic reagents and the naphthalene-based substrate. Secondly, pyridine can act as a ligand, coordinating to the copper catalyst and influencing its reactivity and stability. This coordination can prevent catalyst deactivation and promote the desired trifluoromethylation pathway.

While detailed kinetic studies on the synthesis of this compound are not extensively reported in the literature, it is understood that the reaction temperature and duration are key factors. The trifluoromethylation reaction using trifluoromethyl iodide and copper is typically carried out at elevated temperatures to overcome the activation energy barrier for the C-CF3 bond formation. The reaction progress is monitored over time to determine the optimal reaction duration for maximizing the yield of the desired product while minimizing the formation of byproducts.

Table 1: Solvent Considerations in the Synthesis of this compound

| Solvent | Type | Rationale for Use | Potential Effects |

| Pyridine | Polar Aprotic | Good solubility for reactants; acts as a ligand for the copper catalyst. | Influences catalyst activity and stability; can affect reaction rate. |

| Dimethylformamide (DMF) | Polar Aprotic | Alternative polar aprotic solvent. | May alter reaction kinetics and product distribution compared to pyridine. |

| Acetonitrile | Polar Aprotic | Commonly used in metal-catalyzed reactions. | Its weaker coordinating ability compared to pyridine could impact catalyst performance. |

The direct introduction of a trifluoromethyl group onto the naphthalene core is a challenging transformation that necessitates the use of a suitable catalyst. For the synthesis of this compound from a di-iodinated precursor, copper powder has been demonstrated to be an effective catalyst. jst.go.jp

The reaction involves the copper-mediated reaction of 2,6-diiodonaphthalene (B1618286) with trifluoromethyl iodide. In this process, the copper catalyst facilitates the transfer of the trifluoromethyl group from the iodide source to the naphthalene ring. The general mechanism is believed to involve the formation of a trifluoromethyl-copper species, which then undergoes a cross-coupling reaction with the diiodonaphthalene substrate.

The efficiency of this catalytic system is dependent on the reactivity of the copper source and the reaction conditions. The use of activated copper powder is often preferred to ensure a high surface area and catalytic activity.

Recent advancements in C-H functionalization offer alternative strategies for the synthesis of trifluoromethylated arenes. nih.gov These methods often employ more sophisticated catalyst systems, such as those based on palladium or rhodium, which can direct the functionalization to specific positions on the aromatic ring. While not yet specifically reported for the one-step synthesis of this compound from naphthalene, these catalyst systems represent a promising area for future research and optimization.

Table 2: Catalyst Systems for Trifluoromethylation of Naphthalene Derivatives

| Catalyst | Precursor | Reagent | Description |

| Copper powder | 2,6-Diiodonaphthalene | Trifluoromethyl iodide | A classical method for the synthesis of trifluoromethylated arenes. jst.go.jp |

| Palladium complexes | Naphthalene | Various trifluoromethylating agents | Modern C-H activation strategies offer potential for direct functionalization. nih.gov |

| Photoredox catalysts | Naphthalene derivatives | Trifluoroacetic anhydride | A scalable method for radical trifluoromethylation has been developed, though not yet applied to this specific synthesis. nih.gov |

Scalability Considerations for this compound Synthesis

The transition from a laboratory-scale synthesis to a larger, industrial-scale production of this compound presents several challenges that must be addressed.

One of the primary concerns is the cost and availability of the starting materials. The synthesis often begins with a substituted naphthalene, which may require a multi-step process to prepare. The trifluoromethylating agent, such as trifluoromethyl iodide, can also be expensive and requires careful handling due to its gaseous nature and potential toxicity. jst.go.jp

The reaction conditions themselves pose scalability challenges. The use of high temperatures and pressures necessitates specialized equipment and robust safety protocols. The reaction work-up and purification of the final product also need to be optimized for large-scale operations to ensure efficiency and minimize waste.

Furthermore, the choice of solvent and catalyst has significant implications for the scalability and environmental impact of the process. While pyridine is effective, its recovery and recycling on a large scale can be complex. The use of copper powder, while relatively inexpensive, can lead to challenges in catalyst removal and waste disposal.

Future research into more sustainable and cost-effective synthetic routes is crucial for the large-scale production of this compound. This includes the development of more efficient catalyst systems that can operate under milder conditions and the use of less hazardous and more readily available trifluoromethylating agents. The development of scalable photoredox catalysis methods for trifluoromethylation offers a potential avenue for more sustainable production in the future. nih.gov

Advanced Spectroscopic and Structural Characterization of 2,6 Bis Trifluoromethyl Naphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. For 2,6-Bis(trifluoromethyl)naphthalene, ¹H, ¹³C, and ¹⁹F NMR each provide unique and complementary information.

The presence of two powerful electron-withdrawing trifluoromethyl (CF₃) groups at the 2 and 6 positions of the naphthalene (B1677914) ring has a profound impact on the electronic environment of the aromatic protons and carbons. This influence is directly observable in the ¹H and ¹³C NMR spectra. The molecule possesses a high degree of symmetry (C₂h), which simplifies the spectra.

In the ¹H NMR spectrum , four distinct signals are expected for the aromatic protons. The protons adjacent to the CF₃ groups (H-1, H-3, H-5, and H-7) are expected to be significantly deshielded (shifted downfield) due to the strong inductive effect of the CF₃ groups. The protons on the other ring (H-4 and H-8) will also be influenced, but to a lesser extent.

The ¹³C NMR spectrum will show six unique signals for the twelve carbon atoms. The carbons directly bonded to the fluorine atoms (the CF₃ carbons) will appear as quartets due to C-F coupling. The aromatic carbons directly attached to the CF₃ groups (C-2 and C-6) will be significantly deshielded. The substituent effects on the chemical shifts of the naphthalene core can be analyzed to understand the electronic distribution within the molecule. nih.govresearchgate.net The electronegativity of the substituents plays a crucial role in determining the chemical shifts. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on principles of substituent effects and data from related naphthalene derivatives. nih.govmdpi.com

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | H-1, H-5 | 7.9 - 8.2 | d | Deshielded by adjacent CF₃ group. |

| ¹H | H-3, H-7 | 7.7 - 8.0 | d | Deshielded by adjacent CF₃ group. |

| ¹H | H-4, H-8 | 7.5 - 7.8 | s | |

| ¹³C | C-2, C-6 | 128 - 132 | q (JCF ≈ 30-35 Hz) | Carbon attached to CF₃. |

| ¹³C | CF₃ | 122 - 126 | q (JCF ≈ 270-280 Hz) | Trifluoromethyl carbon. |

| ¹³C | C-1, C-5 | 126 - 129 | s | |

| ¹³C | C-3, C-7 | 124 - 127 | s | |

| ¹³C | C-4, C-8 | 129 - 132 | s |

¹⁹F NMR is an exceptionally sensitive and informative technique for analyzing fluorine-containing compounds due to the high gyromagnetic ratio of the ¹⁹F nucleus and its wide chemical shift range. nih.govicpms.cz This large dispersion range minimizes the probability of signal overlap. icpms.cz For this compound, the two CF₃ groups are chemically equivalent due to the molecule's symmetry. Consequently, they are expected to produce a single, sharp singlet in the ¹⁹F NMR spectrum. icpms.czhuji.ac.il The chemical shift of this signal is characteristic of the trifluoromethyl group attached to an aromatic system. rsc.org The absence of other fluorine-containing groups ensures a simple and clean spectrum, making ¹⁹F NMR an excellent tool for confirming the presence and electronic environment of the CF₃ substituents.

Table 2: Predicted ¹⁹F NMR Data for this compound The chemical shift is predicted based on values for similar aromatic trifluoromethyl compounds. rsc.org

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Structure Analysis

The most prominent features in the FT-IR spectrum are expected to be the very strong and characteristic C-F stretching vibrations of the CF₃ groups, typically found in the 1350-1100 cm⁻¹ region. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations of the naphthalene ring are observed in the 1600-1400 cm⁻¹ region. niscpr.res.inresearchgate.net

FT-Raman spectroscopy provides complementary information. Aromatic ring vibrations are often strong in the Raman spectrum, offering a clear fingerprint of the naphthalene core. researchgate.net The combination of FT-IR and FT-Raman allows for a more complete assignment of the molecule's fundamental vibrational modes. niscpr.res.in

Table 3: Characteristic Vibrational Frequencies for this compound Frequency ranges are based on established data for aromatic and fluorinated compounds. niscpr.res.inresearchgate.netnih.gov

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | FT-IR, FT-Raman | 3100 - 3000 | Medium to Weak |

| Aromatic C=C Ring Stretch | FT-IR, FT-Raman | 1620 - 1450 | Medium to Strong |

| C-F Stretch (asymmetric & symmetric) | FT-IR | 1350 - 1100 | Very Strong |

| C-H Out-of-Plane Bend | FT-IR | 900 - 675 | Strong |

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. rsc.org For this compound (C₁₂H₆F₆), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula.

In a typical electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (264.17 g/mol ). The fragmentation pattern would be characteristic of the molecule's structure. Common fragmentation pathways would likely include the loss of a fluorine atom ([M-F]⁺) or a complete trifluoromethyl group ([M-CF₃]⁺), leading to significant fragment ions. rsc.org

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z | Notes |

|---|---|---|---|

| [M]⁺ | [C₁₂H₆F₆]⁺ | 264 | Molecular Ion |

| [M-F]⁺ | [C₁₂H₆F₅]⁺ | 245 | Loss of a fluorine atom |

X-ray Diffraction Analysis of Crystalline Structures

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise measurements of bond lengths, bond angles, and intermolecular interactions. nih.gov

While a specific published crystal structure for this compound was not identified in the search, analysis of related structures allows for a detailed prediction of its key geometric parameters. rsc.org The analysis would be expected to reveal a largely planar naphthalene core, consistent with other naphthalene derivatives. nih.govresearchgate.net The two CF₃ groups would be situated at the 2 and 6 positions, with C-F bond lengths and F-C-F bond angles consistent with sp³-hybridized carbon in a trifluoromethyl group. The analysis would also detail how the molecules pack in the crystal lattice, revealing any significant intermolecular interactions such as π-π stacking or F···H contacts.

Table 5: Predicted Key Structural Parameters from X-ray Diffraction Predicted values are based on standard bond lengths and data from similar crystallized naphthalene structures. rsc.org

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C-C (aromatic) | 1.36 - 1.42 Å |

| Bond Length | C(aromatic)-C(CF₃) | 1.48 - 1.52 Å |

| Bond Length | C-F | 1.32 - 1.35 Å |

| Bond Angle | C-C-C (aromatic) | ~120° |

| Bond Angle | F-C-F | ~109.5° |

Computational and Theoretical Investigations of 2,6 Bis Trifluoromethyl Naphthalene

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic characteristics of 2,6-bis(trifluoromethyl)naphthalene. By employing methods such as B3LYP with basis sets like 6-311++G(d,p), researchers can accurately model its electronic behavior. nih.govnih.govmdpi.comresearchgate.net

HOMO-LUMO Energy Gap Analysis and Orbital Characterization

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. For naphthalene (B1677914) derivatives, the HOMO and LUMO energies are key indicators of their potential as organic semiconductor materials. researchgate.net The energy difference between these orbitals, the HOMO-LUMO gap, provides insight into the molecule's stability and its ability to participate in electronic transitions. samipubco.com A smaller gap suggests higher reactivity and the potential for charge transfer interactions within the molecule. nih.gov

In derivatives of naphthalene, the distribution of HOMO and LUMO orbitals is significantly influenced by the nature and position of substituents. nih.gov For instance, in some systems, the HOMO may be localized on specific atoms or functional groups, while the LUMO is distributed across the entire molecule. nih.gov This distribution dictates the sites of electrophilic and nucleophilic attack.

| Parameter | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule. It identifies regions that are electron-rich (negative potential) and electron-poor (positive potential). In substituted naphthalenes, MEP maps reveal how the electron-withdrawing or electron-donating character of substituents alters the electrostatic potential across the aromatic system. Negative potential sites are typically located around electronegative atoms and are susceptible to electrophilic attack, while positive potential regions, often around hydrogen atoms, are prone to nucleophilic attack. nih.gov

Analysis of Substituent Effects on Naphthalene Core Electronic Properties

The introduction of substituents, particularly potent electron-withdrawing groups like trifluoromethyl (-CF3), dramatically alters the electronic landscape of the naphthalene core. mdpi.com These effects can be quantified and compared to other aromatic systems to understand the unique properties of substituted naphthalenes.

Hammett-type Constant Correlations and Substituent Effect Stabilization Energy (SESE)

The Hammett equation provides a framework for quantifying the electronic effect of substituents on the reactivity of aromatic compounds. ustc.edu.cnlibretexts.org The substituent constant, σ, reflects the electron-donating or electron-withdrawing nature of a group. libretexts.orgresearchgate.net For the trifluoromethyl group, which is strongly electron-withdrawing, the Hammett constant is positive. nih.gov

A theoretical parameter, the Substituent Effect Stabilization Energy (SESE), has been shown to correlate well with empirical Hammett constants. nih.gov SESE calculations, often performed using DFT methods, quantify the interaction energy between two substituents on an aromatic ring. nih.gov Studies on poly(CF3)-substituted naphthalene derivatives have demonstrated that the presence of multiple trifluoromethyl groups significantly enhances the sensitivity of the molecule to the electronic effects of other substituents. nih.govmdpi.comresearchgate.net This makes such compounds highly sensitive probes for studying substituent effects. nih.govmdpi.comresearchgate.net

| Parameter | Description |

| Hammett Constant (σ) | An empirical measure of the electronic effect of a substituent. Positive values indicate electron-withdrawing character, while negative values indicate electron-donating character. libretexts.orgresearchgate.net |

| Substituent Effect Stabilization Energy (SESE) | A theoretical value calculated to describe the interaction between two substituents on an aromatic ring. nih.gov |

Comparisons with Benzene (B151609) and Other Aromatic Systems

To better understand the role of the naphthalene core as a transmitter of electronic effects, comparisons are often made with substituted benzene derivatives. nih.govnih.govmdpi.comresearchgate.net Research has shown that the naphthalene system can be a more sensitive transmitter of substituent effects than benzene. nih.govmdpi.comresearchgate.net For instance, in para-type substituted naphthalenes like the 2,6-disubstituted pattern, a high degree of similarity to para-substituted benzene has been observed in terms of the transmission of electronic effects. mdpi.comresearchgate.net The increased sensitivity in naphthalene derivatives is attributed to the extended π-system and the specific placement of the substituents. nih.govmdpi.com The more -CF3 groups attached to the naphthalene ring, the more sensitive the probe becomes to changes caused by another substitution. nih.govmdpi.comresearchgate.net

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling has emerged as a powerful tool for elucidating the intricate reaction mechanisms of naphthalene derivatives. While specific studies focusing exclusively on this compound are not extensively documented in the provided search results, the methodologies applied to other naphthalene compounds offer significant insights into how such investigations would be approached. Density Functional Theory (DFT) and other advanced computational methods are instrumental in mapping potential energy surfaces, identifying transition states, and predicting reaction kinetics, thereby providing a detailed, molecular-level understanding of reaction pathways.

For instance, computational studies on the oxidation of naphthalene by hydroxyl radicals have successfully used DFT to compare different reaction pathways, such as OH-addition. acs.org These studies calculate activation energies and reaction rate constants, which are then compared with experimental data to validate the proposed mechanism. acs.org The regioselectivity of such reactions, which is crucial for substituted naphthalenes like the 2,6-bis(trifluoromethyl) derivative, can also be predicted, indicating which positions on the naphthalene core are most susceptible to attack. acs.org

Similarly, the mechanisms of photocycloadditions involving naphthalene derivatives have been unraveled through a combination of experimental work and DFT calculations. acs.org Computational modeling helps in understanding the nature of the excited states (e.g., triplet states) and the subsequent formation of biradical intermediates and transition states leading to various cycloadducts. acs.org The influence of substituents on the reaction pathways can be systematically investigated, which would be directly applicable to understanding the reactivity of the trifluoromethyl groups in this compound.

Furthermore, computational methods have been employed to study Diels-Alder reactions involving naphthalene complexes. doi.org These theoretical investigations explore the energetic favorability of different reaction pathways, such as cycloaddition versus substitution, and analyze the frontier molecular orbitals (HOMO-LUMO) to rationalize the observed reactivity. doi.org Such an approach would be invaluable in predicting the behavior of this compound in pericyclic reactions.

The general workflow for elucidating a reaction mechanism using computational modeling for a compound like this compound would typically involve:

Geometry Optimization: Calculating the most stable three-dimensional structures of reactants, intermediates, transition states, and products.

Frequency Calculations: Confirming that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) on the potential energy surface.

Energy Profile Calculation: Determining the relative energies of all species along the reaction coordinate to map out the entire reaction pathway.

Kinetic Parameter Estimation: Using transition state theory to calculate reaction rate constants and activation energies.

Analysis of Electronic Structure: Employing tools like Natural Bond Orbital (NBO) analysis to understand charge distribution and bonding changes throughout the reaction. acs.org

By applying these established computational methodologies, a detailed and predictive understanding of the reaction mechanisms of this compound can be achieved, even in the absence of extensive experimental studies.

Prediction of Spectroscopic Parameters: Theoretical vs. Experimental Correlations

Computational chemistry plays a pivotal role in predicting the spectroscopic properties of molecules, and these theoretical predictions are often correlated with experimental data to confirm structures and understand electronic properties. For naphthalene derivatives, methods like Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are routinely used to calculate various spectroscopic parameters, including NMR chemical shifts, IR vibrational frequencies, and UV-visible absorption spectra. researchgate.netrsc.org

The accuracy of these predictions is highly dependent on the chosen functional and basis set. nih.gov For example, in the study of microhydrated naphthalene, different functionals (B3LYP-D3, M06-2x, wB97xD) were tested to reproduce the experimental far-IR spectrum. nih.gov While static DFT calculations sometimes struggle to perfectly replicate experimental spectra, especially for systems with weak interactions, they provide invaluable assignments for the observed bands. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical calculations of NMR chemical shifts are a powerful tool for structure elucidation. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted. These calculated shifts are then compared to experimental values. For naphthalene itself, ab initio quantum-mechanical calculations of ¹³C chemical shifts have been shown to be sensitive enough to reflect subtle structural distortions in the solid state that are not resolved by diffraction methods. nih.gov This highlights the synergy between computational and experimental spectroscopy.

Below is a hypothetical data table illustrating the kind of correlation that can be expected between theoretical and experimental ¹³C NMR chemical shifts for a substituted naphthalene, based on general observations from the literature for similar compounds.

| Carbon Atom | Experimental ¹³C Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) (B3LYP/6-311++G(d,p)) | Difference (ppm) |

| C-1 | 128.6 | 129.1 | -0.5 |

| C-2 | 125.9 | 126.3 | -0.4 |

| C-3 | 125.9 | 126.3 | -0.4 |

| C-4 | 128.6 | 129.1 | -0.5 |

| C-4a | 133.6 | 134.0 | -0.4 |

| C-5 | 128.6 | 129.1 | -0.5 |

| C-6 | 125.9 | 126.3 | -0.4 |

| C-7 | 125.9 | 126.3 | -0.4 |

| C-8 | 128.6 | 129.1 | -0.5 |

| C-8a | 133.6 | 134.0 | -0.4 |

Note: This table is illustrative and based on data for unsubstituted naphthalene. The presence of trifluoromethyl groups would significantly alter the chemical shifts. samipubco.com

Vibrational (IR) Spectroscopy:

Theoretical calculations of vibrational frequencies are instrumental in assigning the bands observed in experimental IR spectra. The calculated harmonic frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors. The comparison between theoretical and experimental IR spectra can confirm the presence of specific functional groups and provide insights into the molecular structure and bonding.

The following table provides an example of how theoretical and experimental vibrational frequencies for naphthalene are compared.

| Vibrational Mode Description | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (MP2/6-311G(3d,3p)) | Assignment |

| C-H stretch | 3060 | 3065 | Aromatic C-H stretch |

| C-C stretch | 1595 | 1601 | Ring C-C stretch |

| C-H in-plane bend | 1390 | 1395 | C-H bend |

| C-H out-of-plane bend | 782 | 785 | C-H bend |

Note: This table is illustrative and based on general data for naphthalene. The trifluoromethyl groups in this compound would introduce characteristic C-F stretching and bending vibrations. researchgate.net

Electronic (UV-Vis) Spectroscopy:

Time-dependent DFT (TD-DFT) is a common method for calculating the electronic absorption spectra of molecules. It predicts the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These calculations help in understanding the electronic transitions, such as π-π* transitions, that give rise to the observed UV-vis spectra. For a donor-π-acceptor distyrylnaphthalene chromophore, TD-DFT calculations have been successfully used to study its structural and electronic properties, showing good agreement with experimental data. rsc.org

Advanced Materials Applications of 2,6 Bis Trifluoromethyl Naphthalene and Its Derivatives

Organic Electronics and Optoelectronics

The naphthalene (B1677914) core provides a stable, extended π-conjugated system that is fundamental for charge transport, while the attached trifluoromethyl groups are instrumental in tuning the electronic energy levels of the molecules. researchgate.netnih.gov This combination is particularly effective in creating materials for advanced electronic and optoelectronic devices.

Role in Organic Semiconductors and Charge Transport Materials

The efficacy of an organic semiconductor is largely determined by its ability to transport charge carriers (electrons or holes) efficiently. This process is highly dependent on the molecule's electronic properties and its solid-state packing. The introduction of highly electronegative trifluoromethyl groups serves to lower the energy levels of the molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgnih.gov This reduction in LUMO energy is a key strategy for designing n-type (electron-transporting) semiconductors, as it facilitates the injection of electrons from electrodes and enhances stability against oxidation in ambient conditions. researchgate.netresearchgate.net

Derivatives of naphthalene, such as naphthalene diimides (NDIs), are well-regarded as electron-accepting building blocks due to their planar structure and high electron affinity. nih.govqmul.ac.uk When further functionalized with fluorine-containing groups, their n-type properties can be significantly enhanced. For instance, studies on fluoroalkyl-modified naphthodithiophene diimide (NDTI) have shown that these materials exhibit good electron transport properties in single-crystal organic field-effect transistors (OFETs). semanticscholar.org Computational studies have revealed that the specific arrangement and intermolecular interactions, dictated by the molecular structure, create efficient pathways for charge transport. semanticscholar.org The combination of the rigid naphthalene core, which promotes effective π-π stacking, and the electron-withdrawing -CF3 groups makes these materials excellent candidates for stable and high-performance organic semiconductors. monash.edugoogle.com

N-type Organic Field-Effect Transistors (OFETs)

The development of stable and efficient n-type (electron-transporting) semiconductors has been a persistent challenge in organic electronics, lagging behind their p-type (hole-transporting) counterparts. rsc.org Materials based on 2,6-bis(trifluoromethyl)naphthalene and its derivatives are helping to close this gap. The strong electron-withdrawing capacity of the -CF3 groups lowers the LUMO energy level, a critical factor for achieving stable n-type behavior. acs.orgresearchgate.net

A notable example is a series of polyfluorinated naphthalene-bis-hydrazimides, which are derivatives of naphthalene tetracarboxylic dianhydride. acs.orgnih.gov These materials are designed to be soluble for solution-based processing while maintaining high thermal stability and the requisite electronic properties for n-type transport. nih.gov In particular, thin films made from a pentafluorinated derivative demonstrated a well-ordered molecular arrangement favorable for electron transport, achieving an electron mobility (μ) of 0.02 cm² V⁻¹ s⁻¹. acs.orgnih.gov This performance highlights the potential of fluorinated naphthalene derivatives in fabricating n-type OFETs that can operate reliably. researchgate.net The introduction of fluorine not only improves electronic properties but also imparts hydrophobicity, which contributes to the environmental stability of the devices. nih.gov

OFET Performance of a Fluorinated Naphthalene Derivative

| Material | Substrate | Deposition Method | Electron Mobility (μ) | Key Structural Feature |

|---|---|---|---|---|

| Pentafluorinated Naphthalene-bis-hydrazimide (TF-F5) | Silicon, Glass, or PMMA | Spin-coating | 0.02 cm² V⁻¹ s⁻¹ | Highly fluorinated phenyl residues on a naphthalene core acs.orgnih.gov |

Applications in Organic Solar Cells and Photonic Devices

In the realm of organic photovoltaics (OPVs), or solar cells, materials based on naphthalene derivatives are proving to be effective components, particularly as non-fullerene acceptors (NFAs). The molecular design, including the choice of the aromatic core and substituent groups, directly impacts the device's efficiency. For instance, replacing a benzene (B151609) core with a naphthalene core in a fused-ring electron acceptor can significantly alter the material's optical bandgap and LUMO energy level. rsc.org

Polymer Chemistry and High-Performance Materials

The incorporation of the this compound moiety into polymer chains is a powerful strategy for creating high-performance materials such as fluorinated polyimides and poly(amide-imide)s. These polymers are sought after for applications in microelectronics and aerospace due to their combination of thermal stability, chemical resistance, and desirable mechanical and dielectric properties. acs.org

Incorporation into Fluorinated Polyimides and Poly(amide-imide)s

Wholly aromatic polyimides and poly(amide-imide)s (PAIs) are known for their exceptional thermal stability but often suffer from poor solubility, which complicates their processing. nih.gov Introducing bulky trifluoromethyl (-CF3) groups and naphthalene units into the polymer backbone is an effective method to overcome this limitation. nih.gov The -CF3 groups disrupt the close packing of polymer chains, thereby increasing the free volume and enhancing solubility in common organic solvents without sacrificing thermal performance. acs.orgnih.gov

Researchers have synthesized novel monomers, such as 1,4-bis(4-amino-2-trifluoromethylphenoxy)naphthalene, for polymerization into new classes of fluorinated polyimides and polyamides. researchgate.net These polymers are readily soluble in polar aprotic solvents and can be cast into transparent, flexible, and strong films. researchgate.net Similarly, soluble aromatic PAIs have been prepared from diamine monomers containing biphenyl (B1667301) units with multiple -CF3 groups. nih.gov This approach allows for the creation of materials that balance the rigidity and thermal stability of aromatic polymers with the processability needed for advanced manufacturing techniques. acs.orgnih.gov

Influence on Polymer Thermal Stability and Mechanical Properties

The inclusion of a rigid naphthalene ring structure in the backbone of polymers like polyimides (PIs) and poly(ester-imide)s (PEIs) significantly enhances their thermal and mechanical properties. nih.govnih.govrsc.org The rigidity of the naphthalene unit restricts the thermal motion of polymer chains, leading to higher glass transition temperatures (Tg) and improved thermal decomposition temperatures. mdpi.com Studies show that introducing a naphthalene-containing diamine monomer into a polyimide system can increase the 5% weight loss temperature (Td5%) to as high as 569 °C and the Tg to 381 °C. mdpi.com

The high bond energy of the C-F bond (~485 kJ/mol) in the trifluoromethyl groups also contributes to the superior thermal stability of these polymers. mdpi.com This allows the materials to maintain their structural integrity under extreme temperatures. mdpi.com Mechanically, these polymers form strong and flexible films. For example, a polyimide containing 50% of a trifluoromethyl-bearing monomer exhibited a tensile strength of 232.73 MPa and an elastic modulus of 5.53 GPa. mdpi.com The combination of the rigid naphthalene core and the robust C-F bonds results in materials with an exceptional balance of thermal stability, mechanical strength, and flexibility. mdpi.commdpi.com

Thermal and Mechanical Properties of Naphthalene-Containing Polymers

| Polymer Type | Monomer/Structural Feature | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (Td5%) | Tensile Strength | Reference |

|---|---|---|---|---|---|

| Polyimide (PI) | Naphthalene-based diamine (NADA) | 381 °C | 569 °C | 96.41 MPa | mdpi.com |

| Poly(ester-imide) (PEI) | Naphthalene-based dianhydride (NPDA) and TFMB | 215–250 °C | > 470 °C | Good mechanical stability | acs.orgnih.gov |

| Fluorinated Polyimide (TPPI50) | Trifluoromethylbenzene (TFMB) based | 402 °C | 563 °C | 232.73 MPa | mdpi.com |

| Poly(amide-imide) (PAI) | Bis(trifluoromethyl)biphenyl units | No Tg up to 400 °C | 464–497 °C | Flexible films | nih.gov |

| Fluorinated Polyimide | 1,4-bis(4-amino-2-trifluoromethylphenoxy)naphthalene | 252–315 °C | > 500 °C | Strong films | researchgate.net |

Control of Optical Properties in Polymeric Films

The incorporation of this compound and similar fluorinated naphthalene moieties into polymer structures is a key strategy for tailoring the optical properties of thin films, particularly for applications in optoelectronics. The presence of bulky, low-polarizability trifluoromethyl (-CF3) groups significantly impacts the refractive index and birefringence of polymers like polyimides.

The strategic placement of naphthalene units within the polymer backbone can be used to achieve a high refractive index, while the addition of alkyl side groups can enhance optical transparency. doi.orgrsc.org Hyperbranched poly(vinylsulfide)s containing naphthyl moieties have demonstrated high refractive indices of up to 1.745, which can be fine-tuned by adjusting the monomer ratio. doi.org The introduction of trifluoromethyl groups serves to mitigate the color and enhance the transparency of these polymers by weakening intra- and intermolecular charge-transfer (CT) interactions. nih.gov This precise control allows for the development of materials with tailored optical performance, such as low birefringence for lenses and high transparency for optoelectronic components. mdpi.com

| Polymer System | Monomers | Refractive Index (n) | Birefringence (Δn) | Optical Loss (dB/cm) | Source |

| Fluorinated Polyimide | 6FDA / TFDB | 1.523 (TE), 1.514 (TM) | 0.008 | 0.3 @ 1.3 µm | titech.ac.jp |

| Fluorinated Polyimide | PMDA / TFDB | 1.614 (TE), 1.521 (TM) | 0.123 | ~5 @ 0.63 µm | titech.ac.jp |

| Hyperbranched Poly(vinylsulfide) | Naphthalene-containing | up to 1.745 | - | - | doi.org |

| Fluorinated Poly(arylene ether)s | 6F-BPA based | 1.50 - 1.57 | - | 0.4 - 0.5 @ 1550 nm | cambridge.org |

Liquid Crystalline Materials Development

The rigid, planar structure of the naphthalene core makes it an excellent mesogenic unit for the design of liquid crystalline materials. The introduction of trifluoromethyl substituents provides a powerful tool for modulating their phase behavior and properties.

Design Principles for Liquid Crystal Phases incorporating Naphthalene Units

The design of liquid crystals based on naphthalene units hinges on achieving a balance between the rigid core and flexible peripheral chains to induce mesophase formation over a desired temperature range. For calamitic (rod-like) liquid crystals, the 2,6-disubstitution pattern on the naphthalene core promotes a linear molecular shape, which is conducive to the formation of nematic and smectic phases. researchgate.net

Key design principles include:

Core Structure: The aromatic, rigid naphthalene core provides the necessary anisotropy for liquid crystal formation. Its derivatives have been extensively studied for their unique electromagnetic and photophysical properties.

Terminal Chains: The length and nature of terminal alkyl or alkoxy chains significantly affect the type of mesophase and the transition temperatures. For naphthalene-based systems, shorter alkyl chains are often employed to achieve useful low-temperature nematic phases. researchgate.net

Molecular Curvature: In more complex systems like bent-core or dimeric liquid crystals, the specific geometry of the naphthalene unit contributes to the formation of novel phases, such as the twist-bend nematic (NTB) phase. The molecular bend angle is a critical parameter in these designs. mdpi.com

Influence of Fluorinated Substituents on Mesophase Behavior

Fluorination, particularly with trifluoromethyl groups, has a profound impact on the mesomorphic properties of naphthalene-based liquid crystals. The introduction of fluorine atoms alters intermolecular interactions, molecular packing, and dipole moments.

Research on fluorinated calamitic liquid crystals demonstrates that the position and number of fluorine substituents are critical. rsc.orgrsc.org Lateral fluorination can lower melting points and influence the stability of different mesophases. researchgate.net For example, in a series of diphenylnaphthalene compounds, those with more lateral fluoro substituents exhibited much lower melting points. researchgate.net In some systems, a minimum of two fluorine substituents, strategically placed, were found to be necessary to induce a columnar mesophase. rsc.orgrsc.org

The strong electronegativity of fluorine can create specific intermolecular interactions and modify the electrostatic forces between molecules, which are highly sensitive to molecular orientation. rsc.org This can be used to stabilize or destabilize certain liquid crystal phases. For instance, the substitution of hydrogen with fluorine can affect the stability of smectic and nematic phases, with the specific outcome depending on the substituent's position on the aromatic core. tandfonline.com

| Compound Type | Substituents | Observed Mesophases | Key Finding | Source |

| Diphenylnaphthalenes | Lateral and terminal fluoro groups | Nematic, Smectic A | More lateral fluoro groups lead to lower melting points. | researchgate.net |

| Tetramethoxytriphenylene | 1 to 4 fluorine atoms | Columnar | A minimum of two fluorine substituents are required for mesophase formation. | rsc.orgrsc.org |

| Rod-like Schiff bases | Lateral fluorine | Nematic, Smectic | The nature and position of fluoro substituents influence mesophase type. | tandfonline.com |

Supramolecular Chemistry and Host-Guest Interactions

The electron-deficient aromatic system of fluorinated naphthalenes, combined with their defined size and shape, makes them valuable components in supramolecular chemistry for building ordered structures and recognition systems.

Role in Self-Assembly and Ordered Nanostructures

The this compound moiety can act as a building block for self-assembling systems, where non-covalent interactions drive the formation of highly ordered architectures. The π-electron system of the naphthalene core facilitates π-π stacking interactions, while the trifluoromethyl groups can introduce specific dipole-dipole or halogen bonding interactions, guiding the assembly process.

Naphthalene diimides (NDIs), which share the core naphthalene structure, are known to self-assemble on surfaces like highly oriented pyrolytic graphite (B72142) (HOPG), forming precise double lamellar morphologies. acs.org The structure of these self-assembled monolayers can be tuned by the length of alkyl chains connecting the NDI units. acs.org Similarly, ionic liquids based on a naphthalene-imidazolium unit can self-organize into layered (smectic) or columnar liquid crystal phases. researchgate.net The introduction of perfluoroalkyl groups into benzoic acid derivatives has been shown to create supramolecular gelators that form one-dimensional fibers, which then organize into three-dimensional networks. researchgate.net These examples highlight the capacity of the naphthalene core to direct self-assembly into complex and functional nanostructures.

Design of Molecular Recognition Systems and Sensing Probes

The unique electronic properties of the this compound core make it an attractive scaffold for designing selective molecular sensors and host-guest systems. The electron-withdrawing nature of the two trifluoromethyl groups creates an electron-deficient aromatic surface capable of engaging in specific non-covalent interactions with electron-rich guest molecules.

Naphthalene derivatives are widely used as fluorescent probes for detecting ions and biomolecules due to their high quantum yield and photostability. nih.gov For example, a naphthalene-based derivative, 2,6-bis(4,5-dihydro-1H-imidazol-2-yl)naphthalene, has been identified as an ideal guest for the macrocyclic host cucurbit cambridge.orguril (CB cambridge.org), forming a stable 1:1 inclusion complex. thno.orgnih.gov This demonstrates the potential for the 2,6-disubstituted naphthalene core to be recognized with high specificity by synthetic receptors.

Furthermore, the strategic incorporation of fluorine can dramatically alter molecular recognition events. The fluorine gauche effect, for instance, can change the conformational preferences of a molecule, leading to an inversion of how it is recognized by a biological receptor like an enzyme. nih.gov This principle can be applied to the design of highly selective probes and recognition systems where the fluorinated naphthalene unit dictates the binding orientation and selectivity. Naphthalene-based fluorescent probes have been successfully designed for the sensitive detection of species such as aluminum ions (Al³⁺) and cyclooxygenase-2 (COX-2). rsc.orgmdpi.comresearchgate.net

Reactivity and Functionalization Pathways of 2,6 Bis Trifluoromethyl Naphthalene

Electrophilic and Nucleophilic Aromatic Substitution Reactions

Conversely, the electron deficiency makes the compound susceptible to nucleophilic aromatic substitution (SNAr). libretexts.orgnih.gov The high electronegativity of the fluorine atoms makes polyfluoroarenes, in general, good substrates for SNAr reactions where a nucleophile attacks the electron-poor aromatic core. nih.gov In this mechanism, the nucleophile attacks a carbon atom, forming a resonance-stabilized carbanion known as a Meisenheimer complex, before a leaving group is expelled. libretexts.orgnih.gov For 2,6-bis(trifluoromethyl)naphthalene, nucleophilic attack would be favored at positions activated by the -CF3 groups, although direct substitution of a hydrogen atom is not typical without a suitable leaving group or specific reaction conditions (like Vicarious Nucleophilic Substitution). If a leaving group (e.g., a halogen) were present on the ring, the -CF3 groups would strongly activate it towards displacement by nucleophiles.

Regioselective Functionalization of the Naphthalene (B1677914) Ring System

Regioselective functionalization aims to introduce new chemical groups at specific positions on the naphthalene core. mdpi.com For this compound, the directing effects of the -CF3 groups are paramount.

Electronic Directing Effects : The -CF3 groups are strong meta-directors for electrophilic attack due to their electron-withdrawing resonance and inductive effects. This means any successful electrophilic functionalization would be directed towards the 3-, 5-, and 7-positions.

Steric Hindrance : The positions adjacent to the -CF3 groups (1, 5, and 7) are sterically hindered, which can influence the regioselectivity of incoming reagents, particularly bulky ones.

C-H Activation : Modern synthetic methods, including transition-metal-catalyzed C-H functionalization, offer pathways for regioselective synthesis that can sometimes override the innate electronic preferences of the substrate. mdpi.com While specific studies on this compound are not prevalent, general principles suggest that directing groups could be used to achieve functionalization at specific C-H bonds.

The electron-withdrawing nature of the -CF3 groups makes the naphthalene core a unique platform. For instance, computational studies on substituted trifluoromethyl-naphthalenes show that the 2,6-substitution pattern effectively transmits substituent effects across the aromatic system, making it a sensitive probe for studying electronic effects. mdpi.com

**6.3. Derivatization for Specific Applications

The unique electronic properties of this compound make it a valuable precursor for synthesizing specialized materials and ligands.

Naphthalene diimides (NDIs) are a class of compounds widely used in organic electronics, sensors, and supramolecular chemistry due to their favorable electrochemical and photophysical properties. bohrium.comacs.org Core-functionalized NDIs, particularly with electron-withdrawing groups, are sought after as n-type organic semiconductors.

A versatile strategy has been developed for the synthesis of core-perfluoroalkylated NDIs, which can be adapted for the trifluoromethyl analogue. nih.gov The general synthetic pathway involves several key steps:

Esterification and Perfluoroalkylation : A suitable naphthalene precursor, such as a dihydroxynaphthalene, is converted to its diester. This intermediate is then perfluoroalkylated.

Hydrolysis : The resulting bis(perfluoroalkyl)naphthalene diester is hydrolyzed to the corresponding dicarboxylic acid.

Oxidative Cyclization : The dicarboxylic acid is then subjected to oxidative cyclization to form the 2,6-bis(perfluoroalkyl)naphthalene-1,4,5,8-tetracarboxylic dianhydride. This dianhydride is the crucial building block for NDIs.

Condensation : The dianhydride is condensed with various primary amines to yield the final NDI derivatives. This last step allows for the introduction of different functional groups at the imide nitrogen positions, tuning the solubility and solid-state packing of the final material. nih.govnih.gov

Following this strategy, 2,6-bis(perfluorooctyl)naphthalene dianhydride has been successfully synthesized and used to create a range of NDIs with strong electron-accepting properties, demonstrating the viability of this approach for preparing this compound diimides. nih.gov

Phosphine (B1218219) ligands containing trifluoromethyl groups are of significant interest in catalysis due to their unique electronic and steric properties. The strong electron-withdrawing nature of the -CF3 group modifies the donor properties of the phosphorus atom, which can influence the activity and selectivity of metal catalysts.

A key synthetic strategy for introducing a P(CF3)2 group onto an aromatic backbone involves a nucleophilic trifluoromethylation reaction. rsc.orgpsu.edunih.gov Research into the synthesis of heteroleptic 1,8-bis(phosphino)naphthalenes provides a relevant methodology:

Phosphinylation of Aryllithium : An aryllithium species, generated from the corresponding bromo-naphthalene, is reacted with triphenylphosphite, P(OPh)3, to yield a phenoxyphosphine intermediate, ArP(OPh)2. psu.edu

Nucleophilic Trifluoromethylation : This intermediate is then treated with a nucleophilic trifluoromethylating agent, typically Ruppert's reagent (Me3SiCF3), in the presence of a fluoride (B91410) source like cesium fluoride (CsF). rsc.orgpsu.edu This step facilitates a phenoxy to trifluoromethyl group exchange, yielding the desired ArP(CF3)2 compound.

This method has been successfully used to prepare naphthalene- and acenaphthene-based phosphines with bis(trifluoromethyl)phosphino groups. rsc.orgnih.gov However, attempts to attach a second phosphine group to the naphthalene peri-positions have faced challenges due to the incompatibility of the ArP(CF3)2 intermediate with organolithium reagents needed for the second substitution. psu.edu

| Reaction Step | Reagents | Product | Reference |

| Aryllithium Formation | n-BuLi or t-BuLi | Ar-Li | psu.edu |

| Phosphinylation | P(OPh)3 | ArP(OPh)2 | psu.edu |

| Trifluoromethylation | Me3SiCF3, CsF | ArP(CF3)2 | rsc.orgpsu.edu |

While reactions on the aromatic ring are common, the functionalization of the trifluoromethyl group itself represents a more advanced synthetic challenge. Selective C-F bond activation in unactivated trifluoromethylarenes allows for their conversion into other valuable functional groups, such as difluoroalkyl (Ar-CF2R) and difluoromethyl (Ar-CF2H) moieties. acs.orgnih.gov

A general and robust method for this transformation has been developed using photocatalysis:

Mechanism : The process is initiated by an electron transfer to the trifluoromethylarene (Ar-CF3) to form a radical anion. This reactive intermediate then fragments, cleaving a single C-F bond to produce a difluorobenzyl radical (Ar-CF2•) and a fluoride anion. acs.orgnih.gov

Trapping : The generated difluorobenzyl radical can be intercepted by various reaction partners. For example, it can be trapped by alkene feedstocks to form new C-C bonds (defluoroalkylation) or by a hydrogen atom source to achieve hydrodefluorination (HDF), yielding Ar-CF2H. acs.org

This strategy, which often employs organic photoredox catalysts and visible light, avoids the need for transition metals and can be applied to a wide range of substrates, including complex molecules. acs.orgacs.org Applying this methodology to this compound could provide access to novel derivatives where one or both -CF3 groups are converted to -CF2R or -CF2H groups, further expanding its chemical diversity.

| Transformation | Key Reagents | Product Type | Reference |

| Defluoroalkylation | Photocatalyst, Alkene, H- donor | Ar-CF2-Alkyl | acs.org |

| Hydrodefluorination | Photocatalyst, Formate Salts | Ar-CF2-H | acs.orgnih.gov |

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Routes for Complex Architectures

The development of sophisticated molecular architectures based on the 2,6-bis(trifluoromethyl)naphthalene scaffold is a key area for future synthetic exploration. While direct, complex functionalization of this specific molecule is an evolving field, established synthetic strategies for related naphthalene (B1677914) derivatives provide a roadmap for future work.

One promising avenue is the use of cross-coupling reactions, such as the Suzuki and Sonogashira reactions, starting from 2,6-dihalonaphthalenes. nih.gov These methods allow for the precise installation of a wide variety of functional groups, enabling the construction of complex, conjugated systems. For instance, the synthesis of 2,6-di((E)-styryl)naphthalene and 2,6-bis(phenylethynyl)naphthalene from 2,6-dibromonaphthalene (B1584627) showcases the feasibility of extending the π-system of the naphthalene core. nih.gov Adapting these methods to a trifluoromethylated starting material could yield novel materials with tailored electronic and photophysical properties.

Another area of interest is the synthesis of heteroleptic phosphino-naphthalenes. Research into the synthesis of 1,8-bis(phosphino)naphthalenes has involved the transformation of an aryllithium derivative into a phosphine-containing group. nih.gov Applying similar strategies to 2,6-disubstituted naphthalenes could lead to the development of novel ligands for catalysis or building blocks for organometallic polymers.

Furthermore, the "building-blocks approach" is a valuable strategy for creating new organic semiconductor materials. nih.gov By treating halogenated naphthalenes as foundational units, a diverse range of new molecules can be assembled through combination with other functional building blocks. nih.gov This modular approach offers a straightforward path to tuning the properties of the final material.

Future research will likely focus on developing more direct and efficient methods for functionalizing the this compound core, moving beyond simple substitutions to create intricate, three-dimensional structures with precisely controlled properties.

Advanced Characterization Techniques for In-situ Studies

To fully understand and optimize the performance of materials derived from this compound, advanced in-situ characterization techniques are indispensable. These methods allow for the real-time observation of structural and electronic changes under operational conditions, providing critical insights into material behavior.

For thin-film applications, techniques such as in-situ X-ray diffraction (XRD) and two-dimensional grazing-incidence wide-angle X-ray scattering (2D-GIWAXS) are particularly powerful. For example, in-situ XRD has been used to study the progressive formation of crystalline films of polyfluorinated naphthalene-bis-hydrazimide, revealing the emergence and disappearance of crystal phases at different annealing temperatures. nih.gov Similarly, 2D-GIWAXS can provide detailed information on the molecular packing and orientation within a thin film, which are crucial for charge transport in electronic devices. nih.gov

Atomic force microscopy (AFM) is another vital tool for characterizing the morphology of thin films at the nanoscale. It can reveal details about surface flatness, the presence of domains, and step heights, which can be correlated with the material's electronic performance. nih.gov

For probing the electronic structure, a combination of experimental techniques and computational modeling is highly effective. Understanding the impact of the trifluoromethyl groups on the frontier molecular orbitals (HOMO and LUMO) is key to designing materials with desired electronic properties.

Future efforts in this area will likely involve the development and application of multi-modal in-situ techniques that can simultaneously probe the structural, morphological, and electronic properties of this compound-based materials during their operation in devices.

Rational Design of Next-Generation Functional Materials

The rational design of new materials based on this compound relies on a deep understanding of structure-property relationships. Computational modeling, particularly Density Functional Theory (DFT), plays a crucial role in predicting the electronic and optical properties of novel molecules before their synthesis.

DFT calculations can be used to study the influence of different substituents on the electronic properties of the naphthalene core. researchgate.net This allows for a systematic, in-silico screening of potential candidate molecules for specific applications. For example, by calculating the HOMO and LUMO energy levels, it is possible to predict the charge injection and transport properties of a material in an organic field-effect transistor (OFET).

The concept of "molecular modeling assisted rational design" has been successfully applied to other naphthalene-based systems, such as naphthalene diimide linked bis-naphthalimides, to identify promising candidates for DNA interaction. This approach, which combines computational screening with targeted synthesis and experimental evaluation, can be a powerful tool for accelerating the discovery of new functional materials based on this compound.

Future design strategies will likely incorporate machine learning and artificial intelligence to analyze large datasets from both computational and experimental studies, further enhancing the ability to predict the properties of new materials and guide synthetic efforts towards the most promising candidates.

Potential in Quantum Computing Materials and Advanced Sensing Technologies

The unique properties of fluorinated aromatic compounds suggest potential applications for this compound in emerging technologies such as quantum computing and advanced sensing.

While the direct application of this specific compound in quantum computing is still speculative, the development of new materials for quantum information science is an active area of research. The presence of fluorine atoms could potentially be exploited for their nuclear spin properties in certain quantum computing architectures. Further research is needed to explore this possibility.

In the realm of advanced sensing, naphthalene-based fluorescent chemosensors have shown promise for the detection of various analytes, including metal ions. The electron-withdrawing nature of the trifluoromethyl groups in this compound can significantly influence the photophysical properties of the naphthalene core, potentially making it a sensitive scaffold for the development of new fluorescent probes. The high performance of thin films made from related polyfluorinated naphthalene compounds in electronic devices also points towards their potential use in chemical sensors where changes in conductivity upon exposure to an analyte are measured. nih.gov For instance, a bis-naphthalene derived chemosensor has demonstrated the ability for specific signaling of Al³⁺ and Fe³⁺ ions. researchgate.net

The future in this domain will involve the synthesis and characterization of this compound derivatives specifically designed for sensing applications, as well as a more thorough investigation into the properties that might make them suitable for quantum information technologies.

Conclusion

Summary of Key Research Advances

Research into 2,6-Bis(trifluoromethyl)naphthalene and related fluorinated polycyclic aromatic hydrocarbons has led to several important advancements, primarily in the areas of synthesis and its prospective applications in organic electronics.

The trifluoromethyl group (–CF3) is well-recognized as a potent electron-withdrawing group that significantly influences the chemical and electronic characteristics of aromatic systems. researchgate.net The introduction of two such groups onto the naphthalene (B1677914) scaffold at the 2 and 6 positions results in a molecule with a low-lying Lowest Unoccupied Molecular Orbital (LUMO), a desirable characteristic for n-type organic semiconductor materials. chemrevlett.comacs.org N-type semiconductors, which conduct electrons, are crucial components for the development of complementary logic circuits in organic electronics, but they have historically lagged behind their p-type (hole-conducting) counterparts in terms of performance and stability. youtube.com

Key progress in the synthesis of bis(trifluoromethyl)naphthalenes has been documented. A notable method involves the reaction of a diiodonaphthalene precursor with trifluoromethyl iodide in the presence of copper powder. nih.gov This approach provides a direct route to introduce the trifluoromethyl groups onto the naphthalene core. The development of novel trifluoromethylating reagents and catalytic systems continues to be an active area of research, aiming to provide more efficient and versatile synthetic pathways for a wide range of fluorinated organic compounds, including those based on naphthalene. chemrevlett.comrsc.org

The primary application envisioned for this compound is as a building block for advanced materials. Naphthalene derivatives, in general, are widely used in the synthesis of organic photo-electronic materials due to their structural stability and the ease of functionalization at various positions. psu.edu The strong electron-accepting nature of this compound makes it an attractive intermediate for creating larger, more complex molecules for use in devices like Organic Field-Effect Transistors (OFETs). youtube.comresearchgate.net While specific device performance data for materials directly incorporating the this compound unit are not extensively reported, the principles of molecular design in organic electronics strongly suggest its utility. For instance, related naphthalene diimide (NDI) structures, which also feature an electron-deficient core, have been extensively studied and have shown promising electron mobilities in OFETs. researchgate.netrsc.org The introduction of fluorine and trifluoromethyl groups into these types of molecules is a common strategy to enhance their performance and air stability. acs.org

Remaining Challenges and Opportunities in this compound Research

Despite the promising characteristics of this compound, significant gaps in the scientific literature highlight numerous challenges and corresponding opportunities for future research.

A primary challenge is the limited availability of detailed and specific experimental data for the 2,6-isomer. While general synthetic routes are known, research on optimizing these syntheses for high yield and purity specifically for the 2,6-disubstituted product is not widely published. The development of more efficient, scalable, and cost-effective synthetic methods is crucial for making this compound and its derivatives more accessible for research and potential commercial applications. rsc.org

Table 1: Key Physicochemical Properties of this compound (and related compounds for context)

| Property | Value/Information | Source |

|---|---|---|

| Molecular Formula | C₁₂H₆F₆ | scbt.com |

| Molecular Weight | 264.17 g/mol | scbt.com |

| Inferred Properties | Expected to be a white crystalline solid at room temperature, with a relatively high melting point due to its rigid, symmetric structure. | |

| Inferred Solubility | Likely soluble in non-polar organic solvents. |

The thermal and electrochemical properties of this compound have also not been extensively studied. Data from techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are needed to assess its thermal stability, a critical parameter for applications in electronic devices which often involve thermal processing steps like vacuum deposition. semanticscholar.orgresearchgate.net Similarly, electrochemical measurements such as cyclic voltammetry would provide crucial information about its reduction potentials and electronic band gap, which are essential for designing and predicting the performance of organic electronic devices.

Q & A

Q. What are the standard synthetic routes and characterization techniques for 2,6-Bis(trifluoromethyl)naphthalene?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or halogenation of naphthalene derivatives followed by trifluoromethylation. For example, fluorinated polyimide precursors are synthesized via nucleophilic substitution reactions using trifluoromethyl-containing monomers . Characterization employs:

- 19F NMR : To confirm trifluoromethyl group integration and purity.

- X-ray crystallography : For structural confirmation (using software like SHELXL for refinement) .

- Mass spectrometry : To verify molecular weight (e.g., NIST data for related naphthalene derivatives) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Under inert atmosphere (argon/nitrogen) at –20°C to prevent hydrolysis of trifluoromethyl groups.

- Safety : Use PPE (gloves, goggles) due to potential irritancy. Avoid exposure to moisture, as hydrolytic degradation can alter reactivity .

Advanced Questions

Q. How can computational models predict the electronic and optical properties of this compound derivatives?

- Methodological Answer :

- DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to assess electronic properties.

- QSPR models : Correlate substituent effects (e.g., trifluoromethyl groups) with solubility or dielectric constants, as demonstrated in fluorinated polyimides .

- Reference data : Use NIST chemistry databases for validation .

Q. What strategies enhance the solubility of fluorinated polyimides derived from this compound?

- Methodological Answer :

- Structural modification : Introduce bulky or flexible groups (e.g., ether linkages) to reduce chain packing.

- Trifluoromethyl groups : Improve solubility in polar aprotic solvents (e.g., DMAc) while maintaining thermal stability, as shown in poly(ether imide)s .

- Table : Key properties of fluorinated polyimides:

| Property | Effect of Trifluoromethyl Groups | Reference |

|---|---|---|

| Solubility | ↑ in DMAc, NMP | |

| Dielectric Constant | ↓ (2.7–3.1) |

Q. How can catalytic protodeboronation improve synthetic workflows for this compound intermediates?

- Methodological Answer :

- Deprotection : Use tetrabutylammonium fluoride (TBAF) to cleave boronic ester protective groups from diols. This method achieves >90% yield under mild conditions, enabling efficient diol recovery .

- Optimization : Monitor reaction progress via <sup>19</sup>F NMR to avoid over-fluorination.

Q. What experimental design principles minimize bias in toxicological studies of fluorinated naphthalenes?

- Methodological Answer :

- Risk of Bias Mitigation :

- Randomization : Administer doses in a randomized block design .

- Blinding : Blind researchers to exposure groups during data collection .

- Exposure characterization : Use LC-MS/MS for precise quantification .

- Bias Assessment Tiers :

| Tier | Criteria Met (Out of 4 Key Questions) | Reference |

|---|---|---|

| High Confidence | 4 "Yes" responses | |

| Moderate Confidence | 3 "Yes" responses |

Addressing Data Contradictions

Q. How can researchers resolve discrepancies in crystallographic data for this compound derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.